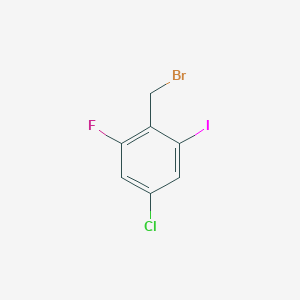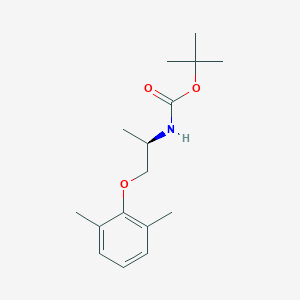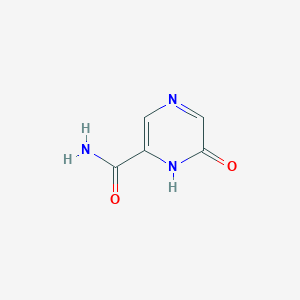
Cyclohexanone O-benzoyl oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanone O-benzoyl oxime is an organic compound that features an oxime functional group bonded to a cyclohexanone ring and a benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexanone O-benzoyl oxime can be synthesized through the reaction of cyclohexanone with hydroxylamine hydrochloride in the presence of a base, followed by benzoylation using benzoyl chloride. The reaction typically proceeds under mild conditions, with the oxime formation occurring at room temperature and the benzoylation step requiring slightly elevated temperatures .
Industrial Production Methods: Industrial production of cyclohexanone oxime often involves the ammoximation of cyclohexanone using ammonia and hydrogen peroxide over a titanium silicate catalyst (TS-1). This method is favored due to its high efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions: Cyclohexanone O-benzoyl oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso compounds.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The benzoyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acyl chlorides and anhydrides are typical reagents for substitution reactions.
Major Products:
Oxidation: Nitroso cyclohexanone derivatives.
Reduction: Cyclohexylamine derivatives.
Substitution: Various acylated oxime derivatives.
Scientific Research Applications
Cyclohexanone O-benzoyl oxime has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors.
Industry: It serves as a precursor in the production of nylon-6, a widely used polymer
Mechanism of Action
The mechanism of action of cyclohexanone O-benzoyl oxime involves its interaction with specific molecular targets, leading to various biochemical effects. The oxime group can form stable complexes with metal ions, which may inhibit the activity of metalloenzymes. Additionally, the benzoyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
Cyclohexanone oxime: Lacks the benzoyl group, making it less lipophilic.
Benzophenone oxime: Contains a benzophenone moiety instead of a cyclohexanone ring.
Acetophenone oxime: Features an acetophenone group, differing in the aromatic substitution pattern.
Uniqueness: Cyclohexanone O-benzoyl oxime is unique due to the presence of both the cyclohexanone and benzoyl groups, which confer distinct chemical properties and reactivity. This dual functionality allows for versatile applications in various fields, distinguishing it from other oxime derivatives .
Properties
Molecular Formula |
C13H15NO2 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
(cyclohexylideneamino) benzoate |
InChI |
InChI=1S/C13H15NO2/c15-13(11-7-3-1-4-8-11)16-14-12-9-5-2-6-10-12/h1,3-4,7-8H,2,5-6,9-10H2 |
InChI Key |
JEANUGXIWGVYFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=NOC(=O)C2=CC=CC=C2)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-Bromo-4-chloropyrido[3,4-d]pyrimidine](/img/structure/B12971815.png)



![tert-Butyl (6-cyanobenzo[d]isoxazol-3-yl)carbamate](/img/structure/B12971852.png)



![Bis([1,10-Phenanthroline)(4,5,9,14-Tetraaza-benzo[b]triphenylene)ruthenium (II) dichloride](/img/structure/B12971873.png)


![4,4,5,5-Tetramethyl-2-(spiro[fluorene-9,9'-xanthen]-2'-yl)-1,3,2-dioxaborolane](/img/structure/B12971885.png)
